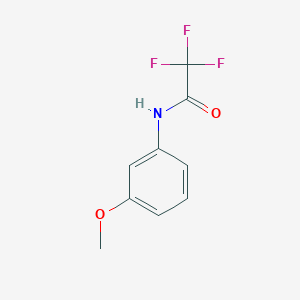

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

Übersicht

Beschreibung

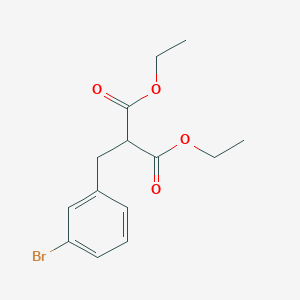

2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide is a chemical compound with the CAS Number: 14818-55-4 . It has a molecular weight of 219.16 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is1S/C9H8F3NO2/c1-15-7-4-2-3-6(5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) . The InChI key is TZCQPHOSHKXEQV-UHFFFAOYSA-N . The canonical SMILES structure is COC1=CC=CC(=C1)NC(=O)C(F)(F)F . Physical And Chemical Properties Analysis

The molecular weight of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is 219.16 g/mol . The XLogP3 value is 2.4 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 219.05071298 g/mol . The topological polar surface area is 38.3 Ų . The heavy atom count is 15 . The complexity of the molecule is 230 .Wissenschaftliche Forschungsanwendungen

Crystalline Forms and Pharmaceutical Applications

- Asthma and COPD Treatment : A crystalline form of a similar compound, 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide, has shown potential in treating asthma and chronic obstructive pulmonary disease due to its better absorption post-inhalation compared to other forms (Norman, 2013).

Chemical Synthesis and Modifications

- Xanthate-Transfer Approach : Research on related trifluoromethylamines, including derivatives of 2,2,2-trifluoroacetamide, has highlighted their use in producing biologically active compounds, indicating the potential utility of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide in similar applications (Gagosz & Zard, 2006).

- Green Synthesis of Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally related to 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, has been used as an intermediate in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Biological and Medicinal Research

- PTP1B Inhibitory Activity : Derivatives of a similar compound, 2-(4-methoxyphenyl)ethyl] acetamide, have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential for antidiabetic applications (Saxena et al., 2009).

Material Science and Crystallography

- Crystal Structure Analysis : Studies on the crystal structure of compounds similar to 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, such as 2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, provide insights into molecular configurations and intermolecular interactions, which can be vital for material science applications (Gonghua Pan et al., 2016).

Safety And Hazards

The safety information for 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide includes several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements are P271;P260;P280 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P260) and to use only outdoors or in a well-ventilated area (P271). Protective gloves/protective clothing/eye protection/face protection should be worn (P280).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-2-3-6(5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCQPHOSHKXEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)